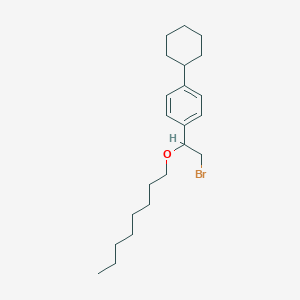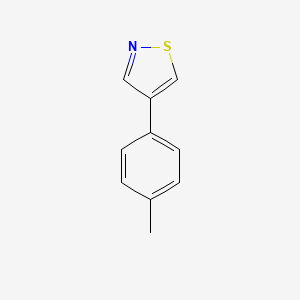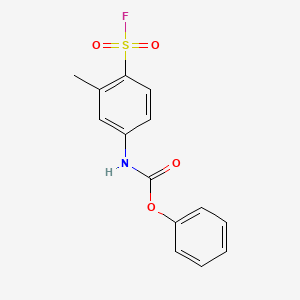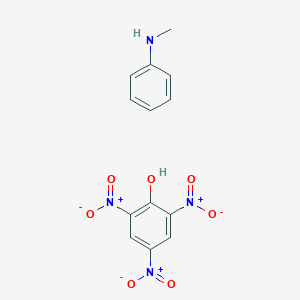![molecular formula C21H16O B14720917 4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene CAS No. 6973-97-3](/img/structure/B14720917.png)
4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in various scientific domains, including medicinal chemistry and materials science. The presence of a methoxy group and a phenyl group in its structure contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:
Formation of the Tetracyclic Core: The tetracyclic core can be constructed through a series of cyclization reactions. For example, a Diels-Alder reaction between a suitable diene and dienophile can form the initial bicyclic structure, which can then undergo further cyclization to form the tetracyclic core.
Introduction of the Methoxy Group: The methoxy group can be introduced through an electrophilic aromatic substitution reaction using methanol and an appropriate catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve efficiency and scalability.
化学反应分析
Types of Reactions
4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted phenyl or methoxy derivatives.
科学研究应用
4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that derivatives of this compound can interact with various biological targets.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound have been studied for their ability to modulate biological pathways involved in disease processes.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials. Its unique structure can impart desirable properties to these materials, such as enhanced stability and reactivity.
作用机制
The mechanism of action of 4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that influence cell growth and survival.
相似化合物的比较
4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene can be compared with other similar tetracyclic compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene:
4-methoxytetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene: Lacks the phenyl group, affecting its reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of the methoxy and phenyl groups, which confer distinct chemical and biological properties that are not observed in its analogs.
属性
CAS 编号 |
6973-97-3 |
|---|---|
分子式 |
C21H16O |
分子量 |
284.3 g/mol |
IUPAC 名称 |
4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene |
InChI |
InChI=1S/C21H16O/c1-22-15-11-12-17-19(13-15)21(14-7-3-2-4-8-14)18-10-6-5-9-16(18)20(17)21/h2-13,20H,1H3 |
InChI 键 |
QLGDCRRXHDSRQI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3C2(C4=CC=CC=C34)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


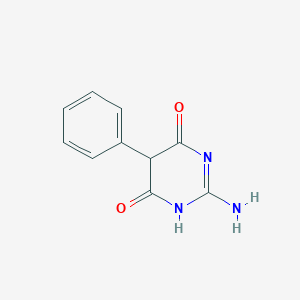
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)

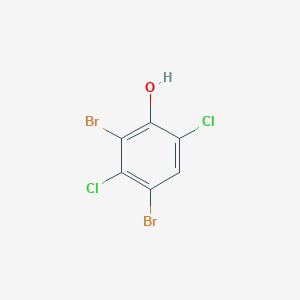

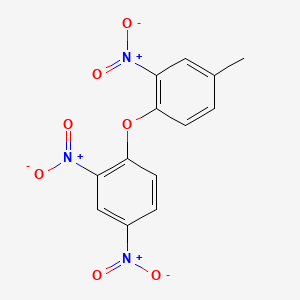
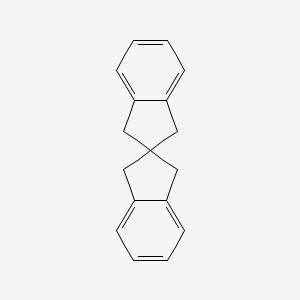
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)
